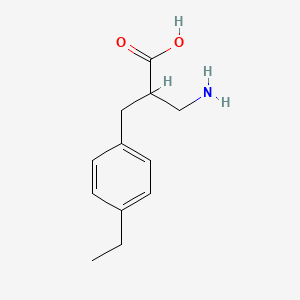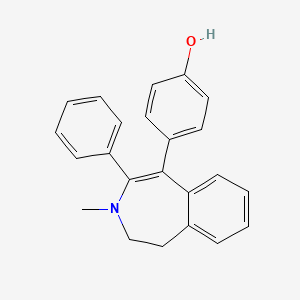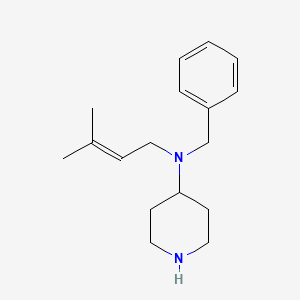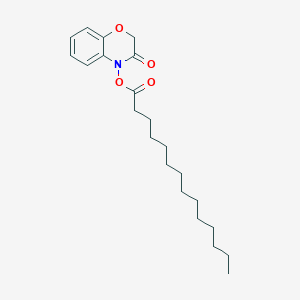![molecular formula C10H15Br3O B12615524 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 919172-29-5](/img/structure/B12615524.png)
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[222]octane is a bicyclic compound featuring a unique structure with multiple bromine atoms and a bicyclic framework
Métodos De Preparación
The synthesis of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1,4-dimethyl-2-oxabicyclo[2.2.2]octane, using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent like dichloromethane and may be catalyzed by a Lewis acid such as antimony pentachloride .
Análisis De Reacciones Químicas
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane include other bicyclic compounds with bromine atoms, such as:
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic framework but differ in the positioning and number of bromine atoms.
Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic structure and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the resulting chemical properties.
Propiedades
Número CAS |
919172-29-5 |
|---|---|
Fórmula molecular |
C10H15Br3O |
Peso molecular |
390.94 g/mol |
Nombre IUPAC |
6-bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15Br3O/c1-9-3-4-10(2,6(11)5-9)14-7(9)8(12)13/h6-8H,3-5H2,1-2H3 |
Clave InChI |
DZUCNOIBRFRBCG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C(C1)Br)(OC2C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)


![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)


![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)


![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
